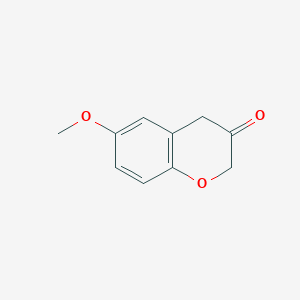

6-Methoxychroman-3-one

説明

Significance of Chromanones as Privileged Structures in Drug Discovery and Medicinal Chemistry

Chromanones are recognized as "privileged structures" in medicinal chemistry, a term that describes molecular scaffolds with the ability to bind to multiple biological targets with high affinity. acs.orgnih.gov This versatility makes them valuable templates for designing and synthesizing new therapeutic agents. nih.govnih.gov The chromanone framework is a key component in a wide array of biologically active compounds, including natural products and synthetic molecules. nih.gov

Overview of Naturally Occurring Chromanones and their Analogues

Chromanones and their analogues are widely distributed in the natural world, particularly in plants and fungi. acs.orgnih.gov They constitute an important class of oxygen-containing heterocyclic compounds found in various plant genera. nih.gov These naturally occurring compounds play roles in plant life cycles, including growth regulation and protection against pathogens. nih.gov

A number of chromanone derivatives have been isolated from natural sources and have demonstrated significant biological activities. acs.org For example, some natural chromanones exhibit potent antioxidant and anti-inflammatory properties. nih.gov The structural diversity of these natural products provides a rich source of lead compounds for drug discovery. nih.gov Examples of naturally occurring chromanone derivatives include homoisoflavonoids found in the rhizomes of Polygonatum odoratum and various compounds isolated from Rhodocodon species. mdpi.com

Classification and Structural Context of 6-Methoxychroman-3-one within Chromanone Derivatives

This compound is a specific derivative of the basic chromanone structure. Its chemical formula is C₁₀H₁₀O₃, and it has a molecular weight of 178.18 g/mol . The structure features the core chroman-3-one (B94795) scaffold with a methoxy (B1213986) (-OCH₃) group attached at the 6-position of the benzene (B151609) ring.

The chromanone family can be broadly categorized based on the substituents on the core ring system. Common derivatives include:

Flavanones (2-phenyl-4-chromanones): A phenyl group is attached at the 2-position. exlibrisgroup.comnih.gov

Isoflavanones (3-phenyl-4-chromanones): A phenyl group is attached at the 3-position. exlibrisgroup.comnih.gov

Benzylidene-4-chromanones: A benzylidene group is attached at the 3-position. exlibrisgroup.comnih.gov

This compound falls into the general category of substituted chromanones where the substitution is on the benzopyran ring system rather than a phenyl or benzylidene group at the 2 or 3 position. The presence and position of substituents like the methoxy group in this compound are crucial in determining the molecule's chemical properties and biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₀H₁₀O₃ | 178.18 | Methoxy group at the 6-position of the chromanone core. |

| 6-Methoxychromone | C₁₀H₈O₃ | 176.17 | Double bond between C2 and C3; Methoxy group at the 6-position. nih.gov |

| 3-Amino-6-methoxychroman-4-one | C₁₀H₁₁NO₃ | 193.20 | Amino group at the 3-position and a methoxy group at the 6-position. |

| 6-Methoxychroman-7-carbaldehyde | C₁₀H₁₀O₃ | 192.21 | Methoxy group at the 6-position and a formyl group at the 7-position. lookchem.com |

This table was generated based on data from the text.

Research Gaps and Future Directions for this compound Studies

While the broader class of chromanones has been extensively studied, research specifically focused on this compound is more limited. Much of the existing information positions it as a versatile intermediate in organic synthesis for creating more complex molecules.

Future research on this compound could explore several avenues:

Systematic Biological Screening: A comprehensive evaluation of its biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, is warranted.

Mechanism of Action Studies: For any identified biological activities, detailed studies are needed to elucidate the underlying mechanisms of action at the molecular level.

Synthesis of Novel Derivatives: this compound can serve as a starting point for the synthesis of a library of novel derivatives. nih.gov Modifications at various positions of the chromanone ring could lead to compounds with enhanced potency and selectivity for specific biological targets.

Comparative Studies: Comparing the biological activity of this compound with its isomers (e.g., 5-methoxychroman-3-one or 7-methoxychroman-3-one) and its chromone (B188151) analogue (6-methoxychromone) could provide valuable structure-activity relationship (SAR) insights.

Addressing these research gaps will help to fully realize the potential of this compound as a valuable scaffold in medicinal chemistry and drug discovery.

Structure

3D Structure

特性

IUPAC Name |

6-methoxy-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-3,5H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNSCSSLJIBBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554167 | |

| Record name | 6-Methoxy-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76322-25-3 | |

| Record name | 6-Methoxychroman-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76322-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 6 Methoxychroman 3 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹³C NMR Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of unique carbon environments and their electronic nature. 6-Methoxychroman-3-one has ten carbon atoms, and due to molecular asymmetry, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The carbonyl carbon (C-3) is significantly deshielded and will appear at the downfield end of the spectrum, typically in the range of 200-210 ppm. The aromatic carbons show signals between 110 and 160 ppm, with the oxygen-substituted carbons (C-6 and C-8a) appearing at lower field. The chemical shift of the methoxy (B1213986) carbon is typically found around 55-60 ppm. nih.govresearchgate.net The two methylene (B1212753) carbons of the heterocyclic ring (C-2 and C-4) will be observed in the aliphatic region of the spectrum. The substituent effects on the chemical shifts of the aromatic carbon atoms in chroman-4-one derivatives have been studied, providing a basis for these predictions. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~70-75 |

| C-3 (C=O) | ~205-210 |

| C-4 | ~40-45 |

| C-4a | ~120-125 |

| C-5 | ~125-130 |

| C-6 | ~155-160 |

| C-7 | ~110-115 |

| C-8 | ~115-120 |

| C-8a | ~150-155 |

| -OCH₃ | ~55-56 |

Note: Predicted values are based on typical shifts for chromanone scaffolds and known substituent effects.

Conformational Analysis via NMR

The six-membered dihydropyranone ring in chroman-3-one (B94795) is not planar and adopts non-planar conformations to minimize steric and torsional strain. The most stable conformations are typically half-chair or sofa forms. Conformational analysis of such systems can be effectively performed using NMR spectroscopy. auremn.org.brnih.gov

Key NMR parameters used in this analysis include proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE). The magnitude of the vicinal coupling constants between the protons on C-2 and C-4 can provide insight into the dihedral angles between them, which in turn helps to define the ring's conformation. NOE experiments, which detect through-space interactions between protons that are close to each other, can further elucidate the spatial arrangement of atoms and help distinguish between different possible conformations. nih.gov Computational chemistry methods are often used in conjunction with experimental NMR data to determine the most stable conformers and their relative populations. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgchemguide.co.uk For this compound (C₁₀H₁₀O₃), the monoisotopic mass is 178.063 g/mol . uni.lu

The fragmentation of chromanone derivatives upon electron impact ionization often involves characteristic pathways. A primary fragmentation route is the retro-Diels-Alder (RDA) reaction, which is common for chromone (B188151) and chromanone systems. researchgate.net This involves the cleavage of the heterocyclic ring. Other significant fragmentation pathways include the loss of small neutral molecules such as carbon monoxide (CO) from the carbonyl group and the cleavage of the methoxy group. Alpha-cleavage adjacent to the carbonyl group is also a typical fragmentation pattern for ketones. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₁₁O₃]⁺ | 179.07027 |

| [M+Na]⁺ | [C₁₀H₁₀O₃Na]⁺ | 201.05221 |

| [M-H]⁻ | [C₁₀H₉O₃]⁻ | 177.05571 |

| RDA Fragment | [C₈H₈O₂]⁺ | 136.05243 |

| [M-CO]⁺ | [C₉H₁₀O₂]⁺ | 150.06808 |

| [M-CH₃]⁺ | [C₉H₇O₃]⁺ | 163.03952 |

Source: Predicted m/z values for adducts are from PubChem. uni.lu Fragment m/z values are predicted based on common fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. utdallas.edulibretexts.org The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its key functional groups.

The most prominent peak will be due to the carbonyl (C=O) stretching vibration of the ketone, which is expected to appear in the region of 1700-1725 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The aryl ether linkage (Ar-O-CH₂) will show characteristic asymmetric and symmetric C-O-C stretching bands. Aliphatic C-H stretching from the methylene groups will be observed just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Ketone C=O | Stretch | 1700-1725 |

| Aromatic C=C | Stretch | 1450-1600 |

| Aryl Ether C-O-C | Asymmetric Stretch | 1230-1270 |

| Aryl Ether C-O-C | Symmetric Stretch | 1020-1075 |

Note: Wavenumber ranges are based on standard IR correlation tables and data for analogous compounds. vscht.czdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound consists of a methoxy-substituted benzene (B151609) ring conjugated with the carbonyl group. This system is expected to exhibit two main types of electronic transitions: π → π* transitions, which are typically high in intensity, and n → π* transitions, which are of lower intensity. libretexts.org

The UV-Vis spectrum of chromanones and related compounds usually shows two major absorption bands. researchgate.net The π → π* transition, associated with the benzoyl system, results in a strong absorption band (Band II) typically below 300 nm. The n → π* transition of the carbonyl group is symmetry-forbidden and thus gives a weak absorption band at a longer wavelength (Band I), often appearing as a shoulder on the main absorption peak. msu.edu The presence of the electron-donating methoxy group (an auxochrome) on the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted chromanone. biointerfaceresearch.com

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Methoxy-substituted benzoyl system | ~270-290 |

| n → π | Carbonyl group (C=O) | ~310-330 |

Note: Predicted λₘₐₓ values are based on the analysis of similar chromanone and aromatic ketone structures.

Luminescence Spectroscopy (Fluorescence and Phosphorescence)

The luminescence properties of chromanone scaffolds, to which this compound belongs, have been investigated, revealing distinct fluorescence and phosphorescence characteristics dependent on the molecular state and environment. Studies on the parent compound, 4-chromanone (B43037), indicate that its luminescence is highly sensitive to solvent polarity and temperature.

Fluorescence: In polar solvents, 4-chromanone exhibits weak fluorescence. This emission is not observed in non-polar solvents, suggesting a significant influence of the solvent environment on the nature of the lowest excited singlet state, likely involving increased mixing of n,π* and π,π* states. researchgate.net The introduction of a methoxy group, as in this compound, is known to influence the fluorescence properties of various heterocyclic systems, often leading to enhanced quantum yields and shifts in the emission wavelength. nih.govrsc.org However, specific experimental fluorescence data for this compound, such as its emission maximum or quantum yield, is not extensively documented in the reviewed literature.

Phosphorescence: At cryogenic temperatures (77 K) in polar solvents, chromanone and its derivatives typically display intense phosphorescence with lifetimes ranging from 25 to 200 milliseconds. researchgate.net This emission originates from the lowest triplet state. Vibrational analysis of the phosphorescence spectra, along with polarization data, supports the characterization of this lowest triplet state as having a mixed orbital nature (n,π/π,π). researchgate.net For the unsubstituted chromone, a concentration-dependent phosphorescence is observed in non-polar solvents, which is attributed to the formation of an exciplex at concentrations above 10⁻⁴ M. researchgate.net

Detailed quantitative luminescence data for representative chromanone analogues are presented below.

Table 1: Luminescence Properties of Selected Chromanone Analogues and Related Compounds

| Compound | Solvent/Condition | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|---|

| 4-Chromanone | Polar Solvents, RT | Not Specified | Weak Fluorescence | Not Reported | Not Reported | researchgate.net |

| 4-Chromanone | Polar Solvents, 77 K | Not Specified | Intense Phosphorescence | Not Reported | 25 - 200 ms | researchgate.net |

| Chromone | Any Solvent, RT | Not Specified | No Fluorescence | Not Reported | Not Reported | researchgate.net |

Note: "RT" denotes room temperature. Specific quantitative data for this compound is not available in the cited sources.

Electron Spin Resonance (ESR) Spectroscopy of Triplet States

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for characterizing molecules with unpaired electrons, such as those in a triplet state. Upon photo-excitation, chromanone derivatives can undergo intersystem crossing from the excited singlet state to a more stable triplet state, which is amenable to ESR analysis.

Research on chromanone has shown that its photoreduction by agents like phenol (B47542) or triethylamine (B128534) proceeds through a spin-polarized T(n,π*) triplet state. This triplet state is reactive and capable of abstracting a hydrogen atom from a donor molecule. The resulting radical species can be detected by ESR, and the observation of chemically induced dynamic electron polarization (CIDEP) confirms the involvement of a triplet precursor. These studies provide insight into the primary photochemical processes of the chromanone core.

The triplet state ESR spectrum is characterized by specific parameters, including the g-factor and zero-field splitting (ZFS) parameters (D and E), which provide information about the electronic structure and geometry of the molecule in its excited triplet state. While the formation of a T(n,π*) triplet state for the general chromanone structure has been established, specific experimental ESR parameters for the triplet state of this compound have not been reported in the surveyed literature.

Table 2: General Characteristics of Chromanone Triplet States from ESR Studies

| Compound Family | Triplet State Type | Method of Generation | Key ESR Observation | Reference |

|---|

Note: Specific g-values and ZFS parameters for this compound are not available in the cited sources.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

The predicted data provides expected m/z values for protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and other common forms that might be observed in an ESI mass spectrum. These values are crucial for confirming the presence of the compound in a sample by comparing the theoretical mass with the experimentally measured mass.

Table 3: Predicted HRESIMS Data for this compound (C₁₀H₁₀O₃)

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₁O₃⁺ | 179.0703 |

| [M+Na]⁺ | C₁₀H₁₀O₃Na⁺ | 201.0522 |

| [M+K]⁺ | C₁₀H₁₀O₃K⁺ | 217.0261 |

| [M+NH₄]⁺ | C₁₀H₁₄NO₃⁺ | 196.0968 |

Note: The m/z values presented in this table are predicted and have been sourced from publicly available chemical databases. They have not been determined from experimental measurements.

Computational Chemistry and in Silico Studies of 6 Methoxychroman 3 One Derivatives

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of a small molecule (ligand) within the binding site of a target protein. For derivatives of 6-Methoxychroman-3-one, these studies are crucial in identifying key interactions that govern their biological activity.

Molecular docking studies reveal the specific ways in which this compound derivatives situate themselves within the active sites of target proteins. The binding orientation is stabilized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For instance, studies on structurally related chromone (B188151) derivatives have identified key binding interactions with various protein targets. In the context of anti-cancer research, 3-methoxy flavone (B191248) derivatives, which share the chromone core, have been docked into the binding pockets of the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). The analysis of these docked complexes shows that the ligands orient themselves to form crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. Similarly, investigations into p-nitrophenyl hydrazones as multi-target inhibitors have shown that these compounds form key hydrogen bond interactions with residues like Ser516 in the active site of COX-2, which is critical for their anti-inflammatory potential. The orientation within the binding pocket is often directed by specific functional groups on the chromone scaffold, which act as hydrogen bond donors or acceptors, anchoring the molecule in a favorable position for inhibition.

The interactions observed for these related compounds suggest that this compound derivatives would likely engage in similar binding modes. The methoxy (B1213986) group at the 6-position could participate in hydrophobic interactions or potentially form hydrogen bonds, while the ketone at the 3-position could act as a hydrogen bond acceptor. The precise orientation and interactions depend on the specific topology and amino acid composition of the target protein's binding site.

A critical outcome of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and its target protein. This is typically expressed as a docking score or binding energy, with more negative values indicating a stronger and more stable interaction. Scoring functions are mathematical models used to approximate the binding free energy of the protein-ligand complex.

Studies on various chromone derivatives have demonstrated their potential to bind strongly to a range of biological targets. For example, in a study of 6-substituted 3-formyl chromone derivatives, compounds were docked against several proteins, including insulin-degrading enzyme (IDE). One derivative, 6-isopropyl-3-formyl chromone, exhibited a strong binding energy of -8.5 kcal/mol, which was superior to the reference standard dapagliflozin (B1669812) (-7.9 kcal/mol). Similarly, docking of 3-methoxy flavone derivatives against ER-α and EGFR receptors yielded significant binding energies, with one compound showing a binding energy of -10.14 kcal/mol for ER-α.

These results highlight that substitutions on the chromone ring system significantly influence binding affinity. The data from these computational screenings are often presented in tables to compare the efficacy of different derivatives.

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| 6-isopropyl-3-formyl chromone | IDE | -8.5 | Dapagliflozin | -7.9 |

| Compound Cii (3-methoxy flavone deriv.) | ER-α | -10.14 | IOG (Control Ligand) | -12.84 |

| Biochanin-A | MAO-A | -9.0 | Imipramine (Standard) | - |

| Biochanin-A | HSP70 | -9.2 | - | - |

| p-Nitrophenyl hydrazone derivatives | COX-2 | Better than Celecoxib | Celecoxib | -12.6 |

This table presents a selection of binding affinity data for chromone-related derivatives against various protein targets, as determined by molecular docking studies.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, observe conformational changes, and provide a more accurate estimation of binding free energies.

A key application of MD simulations is to validate the stability of the protein-ligand complexes predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains securely bound within the active site or dissociates over the course of the simulation. The stability of the complex is a strong indicator of the ligand's potential efficacy.

For example, MD simulations performed on complexes of 3-formyl chromone derivatives with their target proteins have confirmed the stability of the interactions observed in docking studies. These simulations, often run for nanoseconds, show that the ligand maintains its crucial interactions with the active site residues, indicating a thermodynamically stable complex. The persistence of hydrogen bonds and other key interactions throughout the simulation provides confidence in the predicted binding mode.

RMSD and RMSF are two important metrics derived from MD simulation trajectories to quantify the stability and dynamics of the system.

Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the protein (or ligand) throughout the simulation, compared to a reference structure (usually the initial frame). A stable RMSD plot that plateaus over time suggests that the protein-ligand complex has reached equilibrium and is structurally stable. Large fluctuations in the RMSD can indicate instability or significant conformational changes. In studies of 3-formyl chromone derivatives, RMSD values between 0.2 and 0.5 nm were observed, indicating the formation of a stable and strong protein-ligand complex at the active site.

Root Mean Square Fluctuation (RMSF) is calculated for individual residues (or atoms) and measures their fluctuation or flexibility around their average position during the simulation. Plotting RMSF against the residue number helps to identify the more flexible or rigid regions of the protein. Residues in the active site that interact with the ligand often show reduced fluctuations upon ligand binding, indicating a stabilization of that region. Conversely, high RMSF values in certain loop regions are normal and reflect their inherent flexibility. This analysis provides insight into how ligand binding affects the protein's dynamic behavior.

| Analysis Metric | Purpose | Typical Indication of Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the overall structural deviation of the complex from a reference structure over time. | A low, plateauing RMSD value (e.g., < 3 Å or 0.3 nm) indicates the system has reached equilibrium and is stable. |

| RMSF (Root Mean Square Fluctuation) | Measures the flexibility of individual amino acid residues in the protein. | Lower RMSF values for residues in the binding pocket suggest stabilization upon ligand binding. |

This table summarizes the purpose and interpretation of RMSD and RMSF analyses in the context of MD simulations.

Free Energy Landscape (FEL) analysis is an advanced computational method used to explore the conformational space and thermodynamic stability of a biomolecular system. It provides a map of the different conformational states accessible to the protein-ligand complex and the energy barriers between them.

The landscape is typically plotted as a function of two or more collective variables, such as the RMSD or radius of gyration, which describe the system's structural properties. The resulting map shows "energy wells" or basins, which correspond to stable or metastable conformational states of the complex. The depth of these wells is related to the thermodynamic stability of the conformation.

By analyzing the FEL, researchers can identify the most stable binding pose of a ligand, which corresponds to the global minimum on the energy landscape. Furthermore, the analysis can reveal alternative binding modes (local minima) and the transition pathways between different states. This provides a comprehensive understanding of the binding mechanism and the dynamic equilibrium of the ligand-protein interaction, going beyond the static picture provided by docking or the simple stability metrics from standard MD analysis.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of this compound derivatives at the atomic level. By solving the Schrödinger equation within the framework of DFT, researchers can accurately predict a wide range of molecular properties, from geometries and vibrational frequencies to electronic characteristics. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure a high degree of accuracy. nih.gov

The precise three-dimensional arrangement of atoms, or molecular geometry, is a critical determinant of a molecule's physical and chemical properties. DFT calculations allow for the optimization of the molecular structure of this compound derivatives, providing detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related chromone structures, the C=O bond length is typically calculated to be around 1.22 Å, while the C-O bond within the pyrone ring is approximately 1.36 Å. d-nb.info These theoretical values are often in close agreement with experimental data obtained from X-ray crystallography. semanticscholar.org

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can simulate these spectra with remarkable accuracy, aiding in the assignment of experimentally observed vibrational bands. d-nb.info Key vibrational modes for the chroman-3-one (B94795) scaffold include the characteristic C=O stretching vibration, typically observed in the range of 1650-1680 cm⁻¹, and various C-H and C-O stretching and bending modes. d-nb.info The table below presents a representative selection of calculated and experimental vibrational frequencies for a chromone derivative, illustrating the predictive power of DFT.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1671 | 1656 |

| C=N Stretch | 1617 | 1619 |

| C=C Stretch | 1590 | 1586 |

| C-O Stretch | 1161 | 1163 |

Note: Data is illustrative and based on a representative chromone derivative. d-nb.info

The electronic properties of this compound derivatives govern their reactivity and intermolecular interactions. DFT calculations provide access to crucial electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals indicates the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule's surface. nih.gov Regions of negative potential, typically colored red or yellow, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack. nih.gov For this compound derivatives, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom, highlighting its role as a key site for hydrogen bonding and other electrostatic interactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and thus more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org DFT calculations provide a reliable means of determining this energy gap for this compound derivatives.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including the electrophilicity index (ω). This index quantifies the ability of a molecule to accept electrons. d-nb.info A higher electrophilicity index indicates a greater propensity to act as an electrophile in chemical reactions. These parameters are invaluable for predicting the reactivity of different this compound derivatives and for understanding their potential biological activities, as many biological processes involve charge-transfer interactions. d-nb.info

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity Index (ω) (eV) |

| Derivative A | -6.54 | -1.98 | 4.56 | 4.89 |

| Derivative B | -6.78 | -2.12 | 4.66 | 5.21 |

| Derivative C | -6.45 | -2.25 | 4.20 | 5.05 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the types of parameters obtained from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov The process begins with the selection of a training set of this compound derivatives with known biological activities. These molecules are then aligned based on a common substructure or a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. nih.govnih.gov

Once aligned, the molecules are placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. nih.gov These field values, along with other descriptors, are then used as independent variables in a partial least squares (PLS) regression analysis to build a predictive model that correlates these properties with the observed biological activities. nih.gov The resulting 3D-QSAR model can be visualized as contour maps, which highlight the regions in space where specific properties are favorable or unfavorable for activity. nih.gov

The contour maps generated from 3D-QSAR models provide a visual guide for understanding how structural modifications to the this compound scaffold influence biological activity. frontiersin.org For example, a green contour in a steric map might indicate that bulky substituents are favored in that region, while a yellow contour would suggest that steric hindrance is detrimental to activity. Similarly, electrostatic contour maps can show where electropositive or electronegative groups would enhance or diminish activity.

By analyzing these correlations, medicinal chemists can make informed decisions about which new derivatives to synthesize. For instance, if a QSAR model for a series of this compound derivatives targeting a specific enzyme reveals that a hydrogen bond acceptor is crucial in a particular region, new analogs can be designed to incorporate this feature, with a high probability of improved potency. This iterative process of QSAR modeling, design, synthesis, and testing accelerates the discovery of more effective compounds. frontiersin.org

| Structural Feature | Correlation with Activity | Rationale from QSAR Model |

| Substituent at C6 | Positive | Favorable steric and electrostatic interactions in the binding pocket. |

| Ring Conformation | Significant | Optimal fit to the receptor's active site. |

| Presence of H-bond donor | Negative | Unfavorable interaction or steric clash. |

Note: This table provides a conceptual illustration of how QSAR studies correlate structural features with biological activity.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a profound theoretical framework that elucidates the nature of chemical bonds and molecular structure based on the topology of the electron density, an observable quantum mechanical property. d-nb.inforsc.org Developed by Richard Bader, QTAIM partitions a molecule into distinct atomic basins, allowing for the quantitative characterization of atom-atom interactions. researchgate.net

A QTAIM analysis of this compound derivatives would involve calculating the molecule's electron density (ρ(r)) using high-level quantum chemical methods. The analysis then focuses on identifying critical points (CPs) in this density, where the gradient of the electron density is zero. researchgate.net Of particular importance are the Bond Critical Points (BCPs), which exist between any two bonded atoms.

Detailed research findings from such an analysis would provide key parameters at each BCP, including:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals forces, where electron density is depleted in the internuclear region.

Ellipticity (ε) : This parameter measures the anisotropy of the electron density around the bond axis. A value of zero indicates a cylindrically symmetric bond (like a pure σ-bond), while higher values suggest significant π-character, as seen in double bonds or aromatic systems. d-nb.inforesearchgate.net

For a molecule like this compound, QTAIM could be used to precisely quantify the nature of the bonds within the chroman core, the methoxy substituent, and the ketone group. For instance, analyzing the C-O bonds in the ether and ketone functionalities would reveal differences in their covalent character and strength. Furthermore, investigating potential intramolecular hydrogen bonds, which could influence the molecule's conformation and reactivity, would be a key application.

Illustrative QTAIM Data for a Hypothetical this compound Derivative

The following interactive table represents the type of data that would be generated from a QTAIM analysis on a hypothetical derivative. The values are for illustrative purposes to demonstrate the insights gained.

| Bond (Atom1-Atom2) | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Ellipticity (ε) | Bond Nature |

| C2-C3 | 0.258 | -0.610 | 0.015 | Covalent (Shared) |

| C3=O5 | 0.395 | -0.250 | 0.210 | Polar Covalent (π-character) |

| C6-O7 (Methoxy) | 0.230 | -0.550 | 0.020 | Covalent (Shared) |

| O1-C8a | 0.245 | -0.580 | 0.018 | Covalent (Shared) |

| C4a-C8a | 0.310 | -0.850 | 0.150 | Aromatic-like (Shared) |

This table is a hypothetical representation of QTAIM results.

Binding Free Energy (MM/GBSA) Predictions

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular and computationally efficient technique for estimating the binding free energy of a ligand to its biological target, typically a protein. nih.govrsc.org This approach combines molecular mechanics energy calculations with implicit solvation models to predict the stability of the protein-ligand complex. It serves as an end-point method, meaning it calculates the free energy difference between the final (bound) and initial (unbound) states, often averaged over snapshots from a molecular dynamics (MD) simulation. nih.gov

The binding free energy (ΔG_bind) is calculated using the following thermodynamic cycle:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term (G) is estimated as:

G = E_MM + G_solv - TΔS

Where:

E_MM is the standard molecular mechanics energy from the force field, including internal (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) energies.

G_solv is the solvation free energy, which is split into a polar component (calculated using the Generalized Born model) and a non-polar component (estimated from the solvent-accessible surface area, SASA).

TΔS is the conformational entropy contribution upon binding, which is the most computationally demanding term and is sometimes omitted when comparing similar ligands, assuming the effect will be comparable across the series.

For this compound derivatives being investigated as, for example, enzyme inhibitors, MM/GBSA would be applied after molecular docking and MD simulations. The simulation provides a dynamic view of the ligand in the binding pocket, and MM/GBSA is then used to score and rank different derivatives based on their predicted binding affinity.

A key advantage of MM/GBSA is the ability to decompose the total binding free energy into contributions from individual energy terms. This allows researchers to understand the driving forces behind binding—for example, whether binding is driven by electrostatic interactions, van der Waals forces, or solvation effects.

Illustrative MM/GBSA Binding Free Energy Data for Hypothetical Derivatives

This interactive table shows a hypothetical MM/GBSA analysis for a series of this compound derivatives targeting a hypothetical protein kinase. The values are illustrative.

| Derivative | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |

| Parent (H) | -8.5 | -25.1 | -10.3 | 20.1 | -3.2 |

| 7-Fluoro | -9.2 | -26.5 | -12.8 | 23.5 | -3.4 |

| 2-Methyl | -8.1 | -28.0 | -9.5 | 22.6 | -3.2 |

| 7-Amino | -10.1 | -27.2 | -18.5 | 29.1 | -3.5 |

This table is a hypothetical representation of MM/GBSA results. ΔE_vdw = van der Waals energy; ΔE_elec = electrostatic energy; ΔG_polar = polar solvation energy; ΔG_nonpolar = non-polar solvation energy.

From such data, one could conclude that the addition of a 7-Amino group (Derivative D) significantly improves binding affinity primarily through enhanced electrostatic interactions (ΔE_elec), despite a larger penalty in polar solvation energy (ΔG_polar).

Pharmacological and Biological Activity Investigations of 6 Methoxychroman 3 One Analogues

Anti-inflammatory Properties

Analogues of 6-methoxychroman-3-one have been investigated for their potential to mitigate inflammatory responses. Compounds based on the broader chromone (B188151) and chroman skeletons have demonstrated notable anti-inflammatory effects. For instance, certain chromone and chromanone derivatives are known to be involved in the treatment of inflammatory-related diseases. nih.gov The anti-inflammatory action of some chroman derivatives has been observed in various experimental models, such as carrageenin-induced edema and granuloma formation. nih.gov

The mechanism of action for the anti-inflammatory effects of these analogues is an area of active research. Studies on related methoxy-containing compounds suggest that their anti-inflammatory properties may be linked to the inhibition of key signaling pathways. For example, some methoxy (B1213986) curcumin (B1669340) analogs have been shown to significantly inhibit the production of inflammatory factors like IL-6 and TNF-α by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK) protein. nih.gov Similarly, other methoxy compounds have demonstrated anti-inflammatory effects by reducing the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibiting the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.gov A novel 3-styrylchromone derivative, 7-methoxy-3-hydroxy-styrylchromone, was found to exert anti-inflammatory effects by down-regulating the ERK1/2 pathway and subsequently suppressing NF-κB activity. mdpi.com These findings suggest that this compound analogues could potentially exert their anti-inflammatory effects through similar mechanisms involving the modulation of critical inflammatory signaling cascades.

Antioxidant Activity and Free Radical Scavenging

The chromone scaffold, a core component of this compound analogues, is recognized for its antioxidant properties. mdpi.comnih.gov These compounds can play a protective role against oxidative damage by directly scavenging reactive oxygen species (ROS). nih.gov The antioxidant activity is significantly influenced by the substitution pattern on the chromone rings, with the position and nature of substituents being key determinants of their biological properties. mdpi.com

Mechanism of Action for Antioxidant Effects

The antioxidant mechanism of chromone derivatives, including analogues of this compound, primarily involves the transfer of a hydrogen atom from a phenolic antioxidant to a free radical, which is a fundamental step in inhibiting lipid autooxidation. mdpi.com The reaction of antioxidants with peroxyl radicals can occur through various mechanisms, including hydrogen atom transfer (HAT), electron transfer-proton transfer (ET-PT), and sequential proton-loss electron transfer (SPLET). mdpi.com The specific pathway is influenced by the antioxidant's structure and the surrounding solvent environment. mdpi.com

For methoxy-substituted compounds, the demethylation of the methoxy groups can be a key step in their free radical scavenging activity, followed by the HAT mechanism. mdpi.com This ability to donate a hydrogen atom allows these compounds to neutralize free radicals and interrupt the chain reactions that lead to oxidative damage.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of various compounds. researchgate.netmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. mdpi.com Several studies have demonstrated the DPPH radical scavenging activity of chromone derivatives. nih.govresearchgate.net

In one study, a series of chromone derivatives were tested, and many showed a strong scavenging effect on DPPH radicals, with inhibition ranging from 6% to 100% at a concentration of 1 mmol/L. nih.gov The effectiveness of these compounds as radical scavengers is often concentration-dependent. researchgate.net Synthetic methoxyphenols, which share structural similarities with this compound, have also shown potent DPPH radical-scavenging activity. nih.gov For instance, 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol (B87100) exhibited greater activity than some natural antioxidants. nih.gov The reaction between certain hydroxy- and methoxychalcones and the DPPH radical has also been evaluated, demonstrating their capacity to scavenge more than two equivalents of radicals. nih.gov

Anticancer and Antiproliferative Effects

Analogues of this compound and related chromone derivatives have been the subject of extensive research for their potential as anticancer agents. mdpi.commdpi.com The presence of methoxy groups in the structure of these compounds often plays a crucial role in their cytotoxic activity against various cancer cell lines. mdpi.comnih.gov

Cytotoxic Activity against Cancer Cell Lines (e.g., HL-60, NALM-6, WM-115, MCF-7, HeLa, DU145)

Numerous studies have demonstrated the cytotoxic effects of methoxy-substituted chromone analogues against a range of human tumor cell lines. For example, several newly synthesized styrylchromones containing methoxy groups exhibited higher tumor specificity and cytotoxic activity against cell lines such as promyelocytic leukemia (HL-60) compared to normal cells. nih.govjosai.ac.jp

The cytotoxic efficacy of these compounds is often influenced by the number and position of the methoxy groups. mdpi.com For instance, in studies on breast cancer cell lines like MCF-7, the presence of a C6,7-OCH3 group was identified as important for potent cell death effects. mdpi.com Similarly, methoxylated flavones have been extensively studied for their anticancer effects against prostate cancer cell lines, including DU145. mdpi.com

The following table summarizes the cytotoxic activity of some methoxy-containing chromone analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Methoxy-substituted Styrylchromones (SC-3, SC-5) | HL-60 | Induced internucleosomal DNA fragmentation and apoptosis. | nih.govjosai.ac.jp |

| Methoxyflavone Analogues | MCF-7 (Breast Cancer) | Sideritoflavone and 5,3′-dihydroxy-3,6,7,8,4′-PeMF showed strong cytotoxic effects. | mdpi.com |

| Methoxyflavone Analogues | DU145 (Prostate Cancer) | Extensively studied for anticancer effects. | mdpi.com |

| Adamantyl isothiourea derivatives | HeLa (Cervical Carcinoma) | Showed varying degrees of inhibition of tumor cell proliferation. | nih.gov |

Cell Cycle Inhibition and Apoptosis Induction

Beyond direct cytotoxicity, analogues of this compound and related compounds can exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis).

Several methoxy-containing compounds have been shown to cause cell cycle arrest at different phases. For instance, a methoxychalcone derivative induced a G1 phase arrest in human prostate cancer cells. nih.gov This was associated with the down-regulation of key G1-phase regulators like cyclin D1, cyclin E, and cyclin-dependent kinases (Cdk)-4 and Cdk2. nih.gov In another study, methoxy stilbene (B7821643) analogues caused cell cycle arrest at the G2/M phase in human myeloid leukemia cells. nih.govresearchgate.net

The induction of apoptosis is another critical mechanism of anticancer activity. Methoxy-substituted styrylchromones have been shown to induce apoptosis in HL-60 cells, characterized by DNA fragmentation and the activation of caspases 3, 8, and 9, suggesting the involvement of both extrinsic and intrinsic apoptosis pathways. nih.govjosai.ac.jp The apoptotic process often involves the modulation of pro-apoptotic and anti-apoptotic proteins. For example, some methoxy stilbene derivatives were found to increase the ratio of the pro-apoptotic Bax protein to the anti-apoptotic Bcl-xl protein, indicating the induction of apoptosis through the intrinsic mitochondrial pathway. nih.govresearchgate.net Furthermore, a 3-styrylchromone derivative was found to down-regulate the anti-apoptotic protein XIAP and up-regulate the pro-apoptotic Bax and caspase-3/7 expression in colorectal cancer cells. mdpi.com

Interaction with Enzymes and Proteins Involved in Cancer Proliferation

The methoxy group in naturally occurring flavones, which are structurally related to chromanones, has been shown to promote cytotoxic activity in various cancer cell lines. mdpi.com This is achieved by targeting protein markers, facilitating ligand-protein binding, and activating downstream signaling pathways that lead to cell death. mdpi.com For instance, certain methoxyflavone analogues have demonstrated the ability to induce apoptosis and autophagy in cancer cells through the regulation of pathways involving mTOR and proteins related to endoplasmic reticulum (ER) stress. mdpi.com The position of the methoxy group is crucial, with the C6-OCH3 group being identified as a key contributor to the cytotoxic effects observed in prostate cancer cell lines. mdpi.com

One analogue, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), was specifically designed to inhibit tubulin assembly. nih.gov In studies on human hepatocellular carcinoma (HCC) cell lines, FMTC was found to suppress cell proliferation by up-regulating p21, which in turn induces cell cycle arrest at the G2/M phase. nih.gov This prolonged cell cycle arrest ultimately triggers apoptosis in the cancer cells. nih.gov

Another study on a methylated cyclocoumarol derivative, 2-methoxy-2-methyl-(1-(p-tolyl))-3,4-dihydropyrano[3,2-c]chromen-5(2H)-one, revealed potent antiproliferative activity against several human cancer cell lines, particularly MDA-MB-231 breast cancer cells. researchgate.net This compound was shown to induce apoptosis through the mitochondrial pathway. researchgate.net

The curcumin analogue, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13), which shares methoxyphenyl groups, has also been shown to inhibit cell proliferation and induce apoptosis in both primary and metastatic human colon cancer cells. mdpi.com This compound demonstrated a greater anti-proliferative effect compared to curcumin and was found to increase caspase-3 activity and decrease Bcl-2 protein levels. mdpi.com

| Compound | Cancer Cell Line | Observed Effect | Mechanism of Action |

| Methoxyflavone Analogues | Prostate (PC3, VCaP, LNCaP, DU145) | Cytotoxicity, Cell Death | Modulation of mTOR and ER stress pathways |

| (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) | Hepatocellular Carcinoma (Huh7) | Suppression of cell division, Apoptosis | Up-regulation of p21, G2/M phase cell cycle arrest |

| 2-methoxy-2-methyl-(1-(p-tolyl))-3,4-dihydropyrano[3,2-c]chromen-5(2H)-one | Breast (MDA-MB-231), and others | Antiproliferative activity, Apoptosis | Mitochondrial pathway |

| 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13) | Colon (SW480, SW620) | Inhibition of cell proliferation, Apoptosis | Increased caspase-3 activity, Decreased Bcl-2 protein level |

Anti-neurodegenerative Activities, particularly Alzheimer's Disease (AD)

Analogues of this compound have demonstrated significant potential as multi-target agents in the context of Alzheimer's disease. The multifactorial nature of AD necessitates therapeutic agents that can interact with various pathological targets. nih.gov Chromanone derivatives have been designed and synthesized to act as multifunctional agents, showing promise in preclinical studies. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Several chromone-based compounds have been developed as potent inhibitors of these enzymes. nih.gov For instance, novel 2-carboxamidoalkylbenzylamines based on a chromone structure have shown inhibitory efficiency in the sub-micromolar concentration range, with some exhibiting high selectivity for AChE over BChE. nih.gov

One study identified a chromanone derivative bearing a linker-connected azepane moiety as having balanced pharmacological properties, including inhibitory activities against human AChE and BChE. nih.gov The search for selective BChE inhibitors is also an active area of research, as BChE levels increase during the progression of AD. nih.govepa.gov

| Compound Class | Target Enzyme(s) | Inhibitory Potency (IC50) |

| 3-Cyanochromone | AChE | 85.12 ± 6.70 nM nih.gov |

| 7-Amino-3-methylchromone | AChE | 103.09 ± 11.90 nM nih.gov |

| 2-Carboxamidoalkylbenzylamines | AChE | As low as 0.07 µM nih.gov |

| Chromanone with azepane moiety | hAChE, hBChE | Not specified |

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its activity is elevated in the brains of individuals with Alzheimer's disease. nih.govscience.gov Consequently, MAO-B is a significant target for therapeutic intervention. Chromone-3-phenylcarboxamides have been identified as highly selective and potent inhibitors of human MAO-B, with some compounds displaying IC50 values in the nanomolar range. nih.gov

Studies on the structure-activity relationship of chromone derivatives have shown that substituents at the C6 position can significantly influence MAO-B inhibitory potency. For example, 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic functional groups at the C3 position act as potent, reversible MAO-B inhibitors with IC50 values of 2.8 and 3.7 nM, respectively. researchgate.net In contrast, derivatives with the benzyloxy substituent at the C5 position are several orders of magnitude weaker as MAO-B inhibitors. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Potency (IC50) | Selectivity |

| Chromone-3-phenylcarboxamides | hMAO-B | Nanomolar range nih.gov | High selectivity for hMAO-B nih.gov |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | 2.8 nM researchgate.net | Reversible inhibitor |

| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | MAO-B | 3.7 nM researchgate.net | Reversible inhibitor |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 µM mdpi.com | Moderate selectivity over MAO-A mdpi.com |

Beta-Amyloid (Aβ) Self-Aggregation Inhibition

The aggregation of beta-amyloid (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. nih.gov Inhibiting this aggregation process is a primary therapeutic strategy. While direct studies on this compound analogues are limited in this specific area, research on structurally related compounds provides valuable insights. For instance, a study on catechol-based compounds, which can be considered analogues, demonstrated that ortho- and para-dihydroxy derivatives strongly inhibited β-amyloid aggregation. nih.gov In contrast, the meta-analogue was found to be inactive, highlighting the importance of the substitution pattern for anti-aggregating activity. nih.gov This suggests that the electronic and structural properties of substituents on the chromanone core are critical for this biological activity.

Reduction of Intracellular Reactive Oxygen Species (ROS) Levels

Oxidative stress, resulting from an imbalance in the production and neutralization of reactive oxygen species (ROS), is implicated in the pathogenesis of neurodegenerative diseases. dtu.dk The electron transport chain in mitochondria is a major source of ROS production. mdpi.com Certain compounds can mitigate oxidative stress by reducing ROS levels. For example, the compound OP2113, a 1,2-dithiole-3-thione derivative, has been shown to decrease mitochondrial ROS production by specifically inhibiting the IQ site of complex I of the mitochondrial respiratory chain, without affecting oxidative phosphorylation. nih.gov While not a direct analogue of this compound, this demonstrates that targeted inhibition of mitochondrial ROS production is a viable neuroprotective strategy. Flavonoids, a class of compounds that includes chromone derivatives, are well-known for their antioxidant properties and their ability to reduce ROS levels, which may contribute to their neuroprotective effects. mdpi.com

Neuroprotective Effects

The neuroprotective effects of chromone derivatives have been investigated in various models of neuronal damage. A newly synthesized chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), demonstrated neuroprotective effects against excitotoxic neuronal cell death in primary cultured rat cortical cells. nih.gov This compound was found to inhibit neuronal damage induced by glutamate (B1630785) or NMDA and exhibited antioxidant activity and activated the ERK-CREB signaling pathway. nih.gov

Furthermore, certain chromone derivatives have been shown to suppress neuroinflammation and improve mitochondrial function in experimental models of sporadic Alzheimer's disease. nih.gov In one study, two compounds, C3AACP6 and C3AACP7, were found to restore aerobic metabolism, increase the activity of mitochondrial enzymes, and reduce neuroinflammation in the hippocampus of rats with induced Alzheimer's-like pathology. nih.gov These effects were associated with a reduction in cognitive deficits. nih.gov

| Compound/Compound Class | Model | Observed Neuroprotective Effect | Underlying Mechanism |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Primary cultured rat cortical cells | Inhibition of excitotoxic neuronal cell death | Antioxidant activity, Activation of ERK-CREB signaling nih.gov |

| C3AACP6 and C3AACP7 (Chromone derivatives) | Rat model of sporadic AD | Recovery of aerobic metabolism, Increased mitochondrial enzyme activity, Reduced neuroinflammation, Reduced cognitive deficits | Restoration of mitochondrial function, Decreased extramitochondrial cardiolipin, Decreased neuroinflammation nih.gov |

| Flavonoids | General | Neuroprotection | Antioxidant effects, Anti-apoptosis, Anti-inflammatory effects via cellular signaling pathways (ERK, GSK-3β, Akt) mdpi.com |

Antimicrobial Properties

The chromanone scaffold is a core structure in many naturally occurring flavonoids and has been identified as a pharmacophore with a wide range of biological activities, including antimicrobial properties. nih.gov Derivatives of this scaffold have been synthesized and evaluated for their efficacy against various pathogenic microorganisms.

The antibacterial potential of chromanone analogues has been investigated against both Gram-positive and Gram-negative bacteria. While specific data on this compound analogues is not extensively available, studies on related compounds offer valuable information. For instance, a derivative identified as 1-(2-(4-Chlorophenyl)-6-methoxychroman-4-ylidene)-2-phenylhydrazine has demonstrated activity against Staphylococcus aureus and Escherichia coli. nih.gov

Other studies on different classes of compounds containing related structural motifs have also shown activity. For example, natural methoxyphenol compounds like eugenol (B1671780) and vanillin (B372448) have been tested against S. aureus and E. coli, showing varying degrees of inhibition. nih.gov Similarly, certain volatile phytochemicals such as carvacrol (B1668589) and thymol (B1683141) have exhibited antibacterial effects against both methicillin-susceptible and methicillin-resistant strains of S. aureus. mdpi.com While not direct analogues, these findings highlight the potential of phenolic and methoxy-substituted compounds in antibacterial research. The minimum inhibitory concentrations (MICs) for some of these related compounds are presented below.

| Compound/Extract | Bacterium | MIC (µg/mL) | Reference |

| Carvacrol | S. aureus (MSSA) | 128.0 - 203.2 | mdpi.com |

| Thymol | S. aureus (MSSA) | 256.0 - 724.0 | mdpi.com |

| Demethoxycurcumin | S. aureus (MRSA) | 62.5 | nih.gov |

| Phenolic Compounds | S. pyogenes | 0.39 - 6.25 | nih.gov |

This table presents data for compounds structurally related to or sharing functional groups with this compound analogues, due to the limited specific data on the target compound.

Analogues of the chromanone family have also been explored for their activity against various fungal pathogens. The aforementioned 1-(2-(4-Chlorophenyl)-6-methoxychroman-4-ylidene)-2-phenylhydrazine showed inhibitory zones against Candida albicans and Aspergillus niger. nih.gov

Research on other related structures further supports the antifungal potential of this chemical class. For example, a new chromone derivative isolated from the endophytic fungus Aspergillus clavatus demonstrated significant inhibitory activity against the plant pathogen Colletotrichum musae. nih.gov Furthermore, amiloride (B1667095) and hexamethylene amiloride (HMA) analogues, which are heterocyclic compounds, have been evaluated against a panel of pathogenic fungi, with some showing broad-spectrum activity. nih.govfrontiersin.org Phloroglucinol derivatives have also been reported to exhibit remarkable fungicidal strength against Botris cinerea. nih.gov

| Compound/Extract | Fungus | MIC (µg/mL) | Reference |

| 1-(2-(4-Chlorophenyl)-6-methoxychroman-4-ylidene)-2-phenylhydrazine | Candida albicans | Zone of Inhibition: 20.0 ± 0.0 mm | nih.gov |

| 1-(2-(4-Chlorophenyl)-6-methoxychroman-4-ylidene)-2-phenylhydrazine | Aspergillus niger | Zone of Inhibition: 20.0 ± 0.0 mm | nih.gov |

| Chromone Derivative (from A. clavatus) | Colletotrichum musae | - | nih.gov |

| 6-(2-benzofuran) HMA analog | Cryptococcus neoformans | 16 | nih.gov |

| 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivative | Botrytis cinerea | EC50: 0.14 mM | mdpi.com |

This table includes data from various chromanone analogues and related heterocyclic compounds to illustrate the potential antifungal activity.

Antidiabetic and Alpha-Glucosidase Inhibitory Activity

Chromanone derivatives are recognized for their potential as antidiabetic agents. nih.gov One of the key mechanisms contributing to this activity is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, the rate of glucose absorption can be slowed, which is beneficial in managing type 2 diabetes.

Studies on various chromone derivatives have demonstrated significant α-glucosidase inhibitory effects. Although specific data for this compound analogues is scarce, research on other chromone compounds provides valuable insights. For example, a study on indole (B1671886) derivatives, which are also heterocyclic compounds, showed they possess antidiabetic activity. ijpsr.com

Anti-leishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. Chromanone and its analogues have emerged as a promising scaffold for the development of anti-leishmanial drugs. nih.gov Research has shown that synthetic derivatives of thiochroman-4-ones, which are structurally similar to chromanones, exhibit significant activity against Leishmania species.

Specifically, acyl hydrazone derivatives of thiochroman-4-ones have been shown to enhance anti-leishmanial activity. mdpi.com Semicarbazone and thiosemicarbazone derivatives of thioflavanone displayed potent activity against the intracellular amastigote form of Leishmania panamensis, with low cytotoxicity. mdpi.com Additionally, a substituted 6-methoxy-quinalidine has been identified as having promising nanomolar leishmanicidal activity against Leishmania infantum. mdpi.com

| Compound | Leishmania Species | EC50 (µM) | Reference |

| Thioflavanone semicarbazone derivative | L. panamensis | 5.4 | mdpi.com |

| Thioflavanone thiosemicarbazone derivative | L. panamensis | 5.1 | mdpi.com |

This table presents data for thiochroman-4-one (B147511) derivatives, which are structurally related to this compound.

Spasmolytic and Analgesic Activities

The chroman scaffold is found in some compounds with known spasmolytic and analgesic effects. nih.gov For instance, flavoxate, a drug containing a chromone scaffold, is used as a spasmolytic for urinary bladder spasms. mdpi.comresearchgate.net Khellin, a naturally occurring furochromone, is also known for its spasmolytic and vasodilatory activities. rsc.org

In terms of analgesic activity, a complex chroman derivative known as Centchroman has been reported to possess anti-inflammatory and analgesic properties. nih.gov Additionally, some coumarin (B35378) derivatives, which share a benzopyranone core with chromanones, have shown analgesic effects in preclinical studies. rjptonline.org While direct evidence for the spasmolytic and analgesic activities of this compound analogues is lacking, the activities of related compounds suggest that this is a potential area for further research.

Anticoagulant Activity

The investigation into the anticoagulant properties of this compound analogues is often linked to the well-established activity of the structurally related 4-hydroxycoumarin (B602359) derivatives. nih.govwikipedia.org 4-Hydroxycoumarins are a class of vitamin K antagonist (VKA) anticoagulant drugs. wikipedia.org Their mechanism of action involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the recycling of vitamin K, which is essential for the synthesis of several clotting factors. nih.gov

Analogues such as warfarin, a widely used oral anticoagulant, feature the 4-hydroxycoumarin core. mabjournal.com Research into synthetic derivatives has shown that substitutions on this core structure can significantly influence anticoagulant potency. researchgate.net For instance, studies on 3-(1-aminoethylidene)chroman-2,4-diones, which are closely related to the chroman-3-one (B94795) scaffold, have identified compounds with remarkable in vivo anticoagulant activity. nih.govresearchgate.net Specifically, compounds designated as 2a and 2f in one study demonstrated significant prolongation of prothrombin time (PT) in rats, with PT values of 90 seconds and 130 seconds, respectively, after seven days of application. nih.gov

The structural similarity between the chroman-3-one core and the active 4-hydroxycoumarin anticoagulants suggests that analogues of this compound could potentially exhibit similar biological activity. The key to the anticoagulant effect of 4-hydroxycoumarins is the presence of the 4-hydroxy group and a substituent at the 3-position. wikipedia.org Therefore, modifications of the this compound structure to include these features could be a promising avenue for the development of new anticoagulant agents.

Estrogenic Inhibitor Activity

Analogues of this compound have been investigated for their potential to inhibit estrogenic activity, primarily through the inhibition of aromatase (CYP19). Aromatase is a key enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis, converting androgens to estrogens. nih.gov Inhibition of this enzyme is a validated therapeutic strategy for hormone-dependent breast cancer. nih.gov

Research into isoflavanone (B1217009) (3-phenylchroman-4-one) derivatives has identified potent aromatase inhibitors. nih.gov One particularly relevant analogue, 6-methoxy-3-phenylchroman-4-one (designated as 2a in a study), exhibited a significant inhibitory effect against aromatase with an IC50 value of 0.26 μM. nih.govresearchgate.net This highlights the potential of the 6-methoxy-substituted chromanone scaffold in the design of aromatase inhibitors.

Furthermore, other studies have focused on the development of chroman derivatives as pure antiestrogens. nih.gov These compounds aim to directly antagonize the estrogen receptor (ER), thereby blocking the effects of estrogen. A series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman derivatives with sulfoxide-containing side chains at the 4-position were synthesized and found to function as pure antiestrogens with the ability to downregulate the estrogen receptor. nih.gov While these compounds are structurally more complex than this compound, they underscore the versatility of the chroman scaffold in targeting the estrogen signaling pathway.

| Compound | Aromatase Inhibition IC50 (μM) | Reference |

|---|---|---|

| 6-methoxy-3-phenylchroman-4-one | 0.26 | nih.govresearchgate.net |

Anticonvulsant and Antidepressant Activities

The chromanone scaffold is present in various natural and synthetic compounds that have shown a range of central nervous system activities, including anticonvulsant and antidepressant effects. nih.gov While direct studies on this compound for these activities are limited in the publicly available literature, research on structurally related flavones provides insights into the potential of this chemical class.

For instance, a review of the biological activities of chromanone analogues indicates their potential as anticonvulsant and antidepressant agents. nih.gov The structural similarity between chromanones and flavones (which contain a C2-C3 double bond) allows for some extrapolation of potential activity.

It is important to note that while the broader class of chromanones and their derivatives have been associated with these CNS activities, specific and detailed research on this compound analogues in these therapeutic areas is not extensively documented in the reviewed literature. Further investigation is required to fully elucidate the anticonvulsant and antidepressant potential of this specific subclass of compounds.

ROCK (Rho-associated protein kinase) Inhibition, particularly ROCK2 Isoform Selectivity

Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. While highly homologous, the two isoforms, ROCK1 and ROCK2, have distinct physiological functions, making the development of isoform-selective inhibitors a significant therapeutic goal.

A series of amide-chroman derivatives have been synthesized and evaluated as potent and isoform-selective ROCK2 inhibitors. Among these, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a direct derivative of the 6-methoxychroman (B3132562) scaffold, has demonstrated remarkable activity. This compound, denoted as (S)-7c in the study, exhibited a ROCK2 inhibitory activity with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1.

Molecular docking studies have suggested that hydrophobic interactions are key to the high potency and isoform selectivity of this compound. The analysis of binding free energies indicated that the residue Lys121 in ROCK2 is a key determinant for the observed isoform selectivity. This research provides a strong foundation for the development of this compound analogues as highly selective ROCK2 inhibitors for the treatment of various diseases where ROCK2 plays a pathological role.

| Compound | ROCK2 IC50 (nM) | ROCK1 IC50 (nM) | Selectivity (ROCK1/ROCK2) |

|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | 3 | 68 | 22.7 |

Structure Activity Relationship Sar Studies for Chromanone Derivatives

Impact of Substituent Position and Nature on Biological Activities

The biological profile of a chromanone derivative is profoundly influenced by the type and placement of substituent groups on its core structure. Even minor changes to the chroman-4-one ring system can significantly alter a compound's inhibitory activity against specific enzymes. acs.org

Hydroxy (-OH) and methoxy (B1213986) (-OCH3) groups are key substituents that modulate the biological effects of chromanone derivatives, often impacting their antioxidant and enzyme-inhibiting properties.

The position of the methoxy group is critical. Studies on 3-styrylchromones have demonstrated the importance of a methoxy group at the C-6 or C-7 position of the chromone (B188151) ring for tumor-specificity. nih.gov For instance, moving the methoxy group from the C-6 to the C-7 position was found to increase the tumor-specificity of certain 3-styrylchromone derivatives. nih.gov In another study on chromone derivatives designed to inhibit superoxide (B77818) anion generation in human neutrophils, a methoxy group at the C-7 position was shown to greatly impact the compound's anti-inflammatory activity. researchgate.netnih.gov

The combination of hydroxy and methoxy groups can also yield potent antioxidants. A series of 6-hydroxy-7-methoxy-4-chromanone derivatives exhibited more potent antioxidant activity, measured by lipid peroxidation inhibition and DPPH radical scavenging, than standards like vitamin E and Trolox. nih.gov However, in a separate study, while N-arylsubstituted-chroman-2-carboxamides showed potent inhibition of lipid peroxidation, the corresponding 6-hydroxy-7-methoxy-4-chromanone precursors were less active. nih.gov